N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-8-12(17)15-14(10)19-16(22-15)18-13(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOMNZMNCYEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): This analog features a 4-chloro-substituted benzothiazole linked to a 3-methylphenylacetamide group. The absence of a methyl group at position 4 and the presence of a hydrated crystal structure could influence solubility and stability.
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) (): The piperazine substituent introduces a polar, basic group, likely improving aqueous solubility compared to the target compound’s phenoxy group. This modification may enhance blood-brain barrier penetration, making BZ-IV more suitable for central nervous system-targeted therapies .
Heterocyclic Modifications in Acetamide Derivatives
- Thiazolyl N-Benzyl-Substituted Acetamides (): Compounds such as 8c and 8d incorporate morpholinoethoxy and chlorobenzyl groups. The morpholinoethoxy moiety enhances solubility, while the bulky chlorobenzyl substituents may sterically hinder interactions with hydrophobic binding pockets, contrasting with the target compound’s smaller phenoxy group .
Benzimidazole-Triazole-Thiazole Hybrids ():
These analogs replace the benzothiazole core with benzimidazole and triazole-thiazole systems. The triazole ring’s hydrogen-bonding capacity could improve target engagement in enzymes like α-glucosidase, as suggested by docking studies .
Physicochemical and Crystallographic Insights
- Crystal Packing: The hydrated analog in demonstrates O–H⋯N and π-π stacking interactions, stabilizing its crystal lattice. The target compound’s non-hydrated structure may exhibit stronger hydrophobic interactions due to the phenoxy group .
- LogP and Solubility : The target compound’s logP is expected to be higher than BZ-IV (due to piperazine’s polarity) but lower than chlorobenzyl-substituted analogs (), which have bulky hydrophobic groups .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its biological significance. The presence of the chloro and methyl groups on the benzothiazole ring enhances its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3OS |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound primarily involves its interaction with bacterial and cancer cell targets:
-
Bacterial Targeting : The compound inhibits bacterial growth by disrupting key biochemical pathways such as:
- Cell Wall Synthesis : Inhibition of enzymes involved in peptidoglycan synthesis.
- Protein Synthesis : Binding to ribosomal subunits, preventing translation.
- DNA Replication : Interference with DNA gyrase and topoisomerase activities.
-
Cancer Cell Activity : It has shown potential in inducing apoptosis and cell cycle arrest in various cancer cell lines by:
- Modulating signaling pathways (e.g., AKT and ERK pathways).
- Reducing inflammatory cytokines (IL-6 and TNF-α) that contribute to tumor progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.25 µM |
| Staphylococcus aureus | 0.30 µM |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 5.0 |
| A549 (lung cancer) | 4.5 |
| H1299 (non-small cell lung cancer) | 6.0 |
These results suggest that the compound may serve as a lead for developing novel anticancer agents.
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on A431 and A549 cells using MTT assays and flow cytometry. Results indicated that the compound significantly induced apoptosis and inhibited cell migration, suggesting its dual role as an anticancer and anti-inflammatory agent .
- Antibacterial Efficacy Assessment : Another research focused on the antibacterial properties against E. coli and P. aeruginosa, highlighting the compound's potential as a new antimicrobial agent with low MIC values, making it suitable for further development in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
